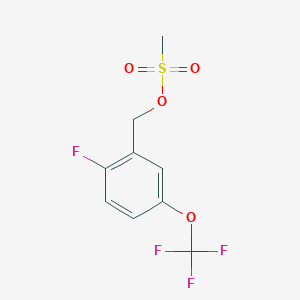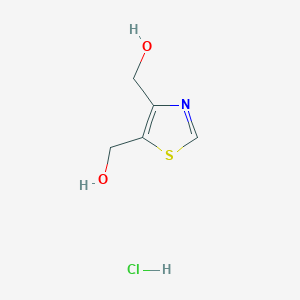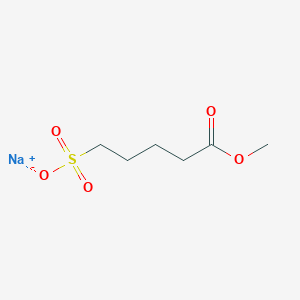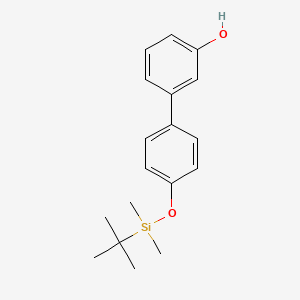
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is particularly noted for its use as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation .
Méthodes De Préparation
The synthesis of 2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-alpha-Pyridylethanol . Industrial production methods often involve the use of organic and inorganic bases, alkali metal halides as catalysts, and phase transfer catalysts such as tetraalkyl/aryl ammonium halides/hydroxides . The reaction conditions typically include controlled temperatures and pressures to ensure the desired product yield and purity.
Analyse Des Réactions Chimiques
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. For instance, the compound can be oxidized to form corresponding ketones or reduced to form alcohols. Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, leading to the formation of various derivatives .
Applications De Recherche Scientifique
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is utilized in the development of PROTACs for targeted protein degradation, which is a promising approach for treating diseases such as cancer . The compound’s ability to act as a semi-flexible linker makes it valuable in optimizing the 3D orientation of degraders and enhancing drug-like properties . Additionally, it has applications in the cosmetic industry as a component in various formulations .
Comparaison Avec Des Composés Similaires
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol can be compared with other piperidine derivatives such as 2-(2-(Piperidin-4-yl)phenyl)ethanol and 4-Piperidineethanol. While these compounds share a similar piperidine core, their functional groups and linkers differ, leading to variations in their chemical properties and applications . The unique semi-flexible nature of this compound makes it particularly suitable for use in PROTAC development, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-[4-(2-piperidin-4-ylethyl)phenyl]ethanol |
InChI |
InChI=1S/C15H23NO/c17-12-9-14-4-1-13(2-5-14)3-6-15-7-10-16-11-8-15/h1-2,4-5,15-17H,3,6-12H2 |
Clé InChI |
VCFCIGNZAGOZSG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CCC2=CC=C(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)


![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)

![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)

![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)



